4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Description
The compound 4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile is a structurally complex heterocyclic molecule featuring a tricyclic core system (tricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene) with fused thia (sulfur) and diaza (two nitrogen atoms) rings. Key substituents include a 3,4-dimethoxyphenyl group, a methyl group, an oxo (keto) moiety, and a cyano (carbonitrile) group.
Properties
IUPAC Name |
4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-9-12(8-21)19(22)24-17-16-11(7-15(25)23-20(16)28-18(9)17)10-4-5-13(26-2)14(6-10)27-3/h4-6,11H,7H2,1-3H3,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVUNBOAMWURCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b:4,5-b’]dipyridine core, followed by the introduction of the amino, dimethoxyphenyl, and carbonitrile groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Thiazolo-Pyrimidine and Quinazoline Families
The synthesis and characterization of compounds with analogous heterocyclic cores and functional groups provide a basis for comparison:
Key Observations :
- Core Structure : The target compound’s tricyclic system distinguishes it from bicyclic analogs like 11a/b. Its fused thia-diaza rings may enhance rigidity and binding specificity compared to pyrimido-quinazoline systems (e.g., compound 12) .
- The methyl and oxo groups could influence solubility and metabolic stability .
- Synthetic Yields : Analogous compounds (11a/b, 12) show moderate yields (57–68%), suggesting that the target compound’s synthesis may require optimized conditions due to its greater complexity .
Spectroscopic and Computational Comparisons
- IR Spectroscopy: The cyano group’s stretching frequency (~2,200 cm⁻¹) is consistent across analogs (11a/b, 12), indicating minimal electronic perturbation from the tricyclic core in the target compound .
- SAHA ) could quantify structural and pharmacophoric overlap between the target compound and known bioactive molecules.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The oxo and cyano groups could mitigate oxidative metabolism, as seen in similar heterocycles .
Biological Activity
The compound 4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by a bicyclic structure that incorporates nitrogen and sulfur atoms. The presence of methoxy groups and a carbonitrile functional group enhances its biological activity.
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45 g/mol
SMILES Representation: COc1ccc(OC)c(c1)C1CC(=O)Nc2sc3c(C)c(C#N)c(N)nc3c12
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 12 | G2/M cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria. In vitro assays have revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects . Research indicates that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
-
Study on Breast Cancer Cells:
A recent study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells, with an IC50 value of 15 µM. The study further elucidated that the compound activates caspase pathways leading to apoptosis. -
Antimicrobial Efficacy:
Another research article highlighted its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents. -
Inflammation Model:
In vivo studies using murine models showed that the compound effectively reduced paw edema in a carrageenan-induced inflammation model, suggesting its therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
